Allyl 4-bromobutyrate
Overview
Description
Allyl 4-bromobutyrate is an organic compound with the molecular formula C7H11BrO2. It is classified as an allyl ester and is characterized by a colorless liquid form with a strong, pungent odor . This compound is primarily used as an intermediate in the synthesis of various organic compounds within the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 4-bromobutyrate can be synthesized through the allylic bromination of alkenes using N-bromosuccinimide (NBS) as a reagent. This reaction typically occurs in the presence of a solvent like tetrachloride (CCl4) and involves a radical chain mechanism . Another method involves the use of sodium bromide and sulfuric acid, which has been employed for the preparation of similar alkyl bromides .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yields and purity. The specific conditions and reagents may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Allyl 4-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of allyl butyrate or other substituted esters.
Oxidation: Production of 4-bromobutyric acid or related carboxylic acids.
Reduction: Generation of 4-bromobutanol or similar alcohols.
Scientific Research Applications
Allyl 4-bromobutyrate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of allyl 4-bromobutyrate involves its reactivity as an allyl ester. The compound can undergo radical chain reactions, particularly in the presence of N-bromosuccinimide (NBS), leading to the formation of bromine radicals. These radicals can further react with various substrates, facilitating the synthesis of desired products .
Comparison with Similar Compounds
Allyl bromide: Another allyl ester with similar reactivity but different applications.
4-bromobutyric acid: A related compound with a carboxylic acid functional group instead of an ester.
Allyl butyrate: Similar structure but lacks the bromine atom.
Uniqueness: Allyl 4-bromobutyrate is unique due to its combination of an allyl group and a bromobutyrate moiety, which imparts specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds .
Properties
IUPAC Name |
prop-2-enyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-6-10-7(9)4-3-5-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWKENTBDJHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426626 | |
Record name | ALLYL 4-BROMOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178215-45-7 | |
Record name | ALLYL 4-BROMOBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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